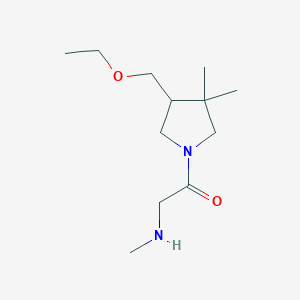
1-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Vue d'ensemble
Description
1-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-2-(methylamino)ethan-1-one, commonly referred to as EMDP, is a synthetic compound that has been used in a variety of scientific research applications. EMDP is a derivative of pyrrolidine, a heterocyclic organic compound, and is composed of an ethoxymethyl group attached to a dimethylpyrrolidin-1-yl group. EMDP has a wide variety of uses in the scientific research community, ranging from its use as a biochemical reagent to its application in the development of new drugs.
Applications De Recherche Scientifique
EMDP has a wide range of applications in the scientific research community, including its use as a biochemical reagent, a drug development tool, and a tool for studying the properties of proteins and enzymes. EMDP has also been used in the development of new drugs, as well as in the study of the structure and function of proteins and enzymes. EMDP has also been used in the study of the metabolism of drugs, as well as in the study of the structure and function of enzymes.
Mécanisme D'action
The mechanism of action of EMDP is not fully understood, but it is thought to act as an inhibitor of several enzymes, including the enzyme cyclooxygenase. EMDP has also been shown to act as an agonist of the receptor for the neurotransmitter serotonin, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
EMDP has been shown to have a variety of biochemical and physiological effects, including the inhibition of cyclooxygenase, the stimulation of serotonin receptors, and the inhibition of the enzyme monoamine oxidase. EMDP has also been shown to have anti-inflammatory, analgesic, and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using EMDP in lab experiments include its high solubility in water, its low toxicity, and its ability to be synthesized in a variety of ways. The limitations of using EMDP in lab experiments include its relatively short shelf life and its potential to interfere with other compounds in the experiment.
Orientations Futures
For EMDP research include its use in the development of new drugs and its potential application in the study of the structure and function of proteins and enzymes. EMDP could also be used in the study of the metabolism of drugs and in the study of the structure and function of enzymes. Additionally, EMDP could be used in the study of the pharmacology of drugs and in the development of new drug delivery systems. Finally, EMDP could be used in the study of the pharmacokinetics of drugs and in the development of new drug formulations.
Propriétés
IUPAC Name |
1-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-16-8-10-7-14(9-12(10,2)3)11(15)6-13-4/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTGBFVQEBUVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-2-(methylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Ethyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1490987.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490988.png)









